Physicochemical Property Differentiation
The calculated partition coefficient (LogP) and polar surface area (PSA) of N-2H-indazol-2-ylurea differ measurably from more complex indazolylurea derivatives used in kinase inhibition research. N-2H-Indazol-2-ylurea exhibits a calculated LogP of 1.24530 and PSA of 73.93 Ų . In contrast, potent VEGFR2/KDR inhibitors within the broader indazolylurea class, such as 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea, possess substantially higher molecular weight (357.4 g/mol versus 176.18 g/mol) and distinct lipophilicity profiles . These physicochemical differences directly influence membrane permeability, solubility, and formulation behavior—critical considerations for both in vitro assay design and downstream scale-up.
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 1.24530 |
| Comparator Or Baseline | 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea (linifanib analog): Not directly reported; higher MW (357.4 g/mol) indicates increased lipophilicity |
| Quantified Difference | N-2H-indazol-2-ylurea exhibits lower LogP (1.245) compared to diarylurea derivatives; difference not precisely quantifiable without comparator experimental data |
| Conditions | Calculated physicochemical properties |
Why This Matters
LogP and PSA values govern compound handling, solubility in assay media, and membrane permeability, directly affecting experimental reproducibility and formulation feasibility.
